Cas no 2942-36-1 (5-Nitrocinnoline)
5-Nitrocinnoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitrocinnoline
- 5-(Hydroxy(oxido)amino)cinnoline
- 5-Nitro-cinnolin
- 5-nitro-cinnoline
- AC1L8T3W
- ANW-70469
- Cinnoline, 5-nitro-
- CTK0J1320
- NSC680493
- NCI60_028702
- NSC-680493
- CAA94236
- AKOS016002432
- 2942-36-1
- DTXSID00327724
- CHEMBL1974633
- SCHEMBL11217287
-
- Inchi: 1S/C8H5N3O2/c12-11(13)8-3-1-2-7-6(8)4-5-9-10-7/h1-5H
- InChI Key: CPVUBWULXBRCAQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2=C1C=CN=N2)=O
Computed Properties
- Exact Mass: 175.03825
- Monoisotopic Mass: 175.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- PSA: 68.92
5-Nitrocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042571-1g |
5-Nitrocinnoline |
2942-36-1 | 95% | 1g |
$2629.08 | 2023-09-02 | |
| Alichem | A449042571-5g |
5-Nitrocinnoline |
2942-36-1 | 95% | 5g |
$6030.00 | 2023-09-02 | |
| Chemenu | CM183626-1g |
5-nitrocinnoline |
2942-36-1 | 95% | 1g |
$916 | 2021-06-17 | |
| Chemenu | CM183626-1g |
5-nitrocinnoline |
2942-36-1 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732593-1g |
5-Nitrocinnoline |
2942-36-1 | 98% | 1g |
¥11350.00 | 2024-08-03 |
5-Nitrocinnoline Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-Nitrocinnoline
Introduction to 5-Nitrocinnoline (CAS No: 2942-36-1)
5-Nitrocinnoline, identified by the Chemical Abstracts Service Number (CAS No) 2942-36-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the cinnoline family, characterized by a fused benzene and pyridine ring system, with a nitro functional group attached to the cinnoline core. The unique structural and electronic properties of 5-Nitrocinnoline make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The nitro group in 5-Nitrocinnoline introduces electrophilic reactivity, enabling diverse chemical transformations that are valuable in drug discovery and development. Researchers have explored its utility in constructing more complex molecular architectures, including biologically active scaffolds. The compound’s ability to participate in nucleophilic substitution reactions, such as nucleophilic aromatic substitution (SNAr), has been particularly studied for its implications in medicinal chemistry.
In recent years, 5-Nitrocinnoline has been investigated for its pharmacological potential. Studies have suggested that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The nitro group can be further functionalized through reduction or coupling reactions, leading to novel derivatives with enhanced biological activity. For instance, the reduction of the nitro group to an amine can yield 5-Aminocinnoline, which has been explored for its pharmacokinetic advantages.
The synthesis of 5-Nitrocinnoline typically involves the nitration of cinnoline precursors under controlled conditions. Advances in synthetic methodologies have improved the efficiency and selectivity of these reactions, allowing for scalable production. Modern techniques such as flow chemistry have been employed to enhance reaction yields and minimize byproduct formation, aligning with green chemistry principles.
One of the most compelling aspects of 5-Nitrocinnoline is its role as a building block in medicinal chemistry. Researchers have utilized this compound to develop new therapeutic agents targeting various diseases. For example, modifications of the nitro group or the aromatic rings have led to compounds with improved solubility and bioavailability. These findings underscore the importance of 5-Nitrocinnoline in drug design and development pipelines.
The computational modeling of 5-Nitrocinnoline has also advanced significantly, providing insights into its interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins relevant to neurological disorders and infectious diseases. These computational approaches complement experimental efforts, enabling faster screening of candidate compounds.
Furthermore, the environmental impact of synthesizing 5-Nitrocinnoline has been a focus of recent research. Sustainable synthetic routes have been developed to reduce waste and energy consumption. For instance, catalytic methods using transition metals have been optimized for higher atom economy, aligning with global efforts to promote sustainable chemistry.
The applications of 5-Nitrocinnoline extend beyond pharmaceuticals into materials science. Its electronic properties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). By tuning the substituents on the cinnoline ring system, researchers can modulate charge transport properties, opening new avenues for electronic device development.
In conclusion, 5-Nitrocinnoline (CAS No: 2942-36-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As synthetic methodologies continue to evolve, the applications of 5-Nitrocinnoline are expected to expand, contributing to scientific innovation across multiple disciplines.
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